molecular formula C10H9F3O B11718382 1-Cyclopropyl-3-(trifluoromethoxy)benzene

1-Cyclopropyl-3-(trifluoromethoxy)benzene

Cat. No.: B11718382
M. Wt: 202.17 g/mol
InChI Key: POFWJUJPJMRFCT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C₁₀H₉F₃O It features a benzene ring substituted with a cyclopropyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the cyclopropyl group to form carboxylic acids or ketones.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the benzene ring or the cyclopropyl group under high pressure and temperature.

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated derivatives such as 1-Cyclopropyl-3-(bromomethoxy)benzene.

    Nucleophilic Substitution: Products include derivatives where the trifluoromethoxy group is replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the cyclopropyl group can engage in steric interactions. These interactions influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

  • 1-Cyclopropyl-4-(trifluoromethoxy)benzene
  • 1-Cyclopropyl-2-(trifluoromethoxy)benzene
  • 1-Cyclopropyl-3-(trifluoromethyl)benzene

Uniqueness: 1-Cyclopropyl-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the cyclopropyl and trifluoromethoxy groups on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-cyclopropyl-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9F3O/c11-10(12,13)14-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

POFWJUJPJMRFCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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